3-(1H-benzimidazol-2-yl)chromen-2-imine
Description
Properties
IUPAC Name |
3-(1H-benzimidazol-2-yl)chromen-2-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O/c17-15-11(9-10-5-1-4-8-14(10)20-15)16-18-12-6-2-3-7-13(12)19-16/h1-9,17H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNEFMQFIPIXXNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N)O2)C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Design and Mechanism
The synthesis of benzimidazole-fused chromenone derivatives typically involves acid-catalyzed condensation between chromenone precursors and o-phenylenediamine. For example, 3-(1H-benzimidazol-2-yl)chromen-2-ones are synthesized via refluxing chromen-2-one-3-carboxylates with o-phenylenediamine in polyphosphoric acid (PPA) at 130–140°C for 5 hours. While this method produces chromen-2-ones, analogous logic applies to imine formation. Replacing the carboxylate with an imine precursor—such as a nitrile or amine-containing intermediate—could facilitate imine formation under similar acidic conditions.
Experimental Protocol (Hypothetical Adaptation)
-
Starting Materials :
-
Chromen-2-imine-3-carboxylate derivative (hypothetical precursor)
-
o-Phenylenediamine
-
Polyphosphoric acid (PPA)
-
-
Procedure :
-
Mix equimolar amounts of chromen-2-imine-3-carboxylate and o-phenylenediamine in PPA.
-
Reflux at 130–140°C for 5–7 hours.
-
Cool the reaction mixture, pour into ice-cold water, and filter the precipitate.
-
Purify via recrystallization (hexane-chloroform).
-
Challenges and Optimizations
-
Selectivity : Competing reactions may lead to byproducts like chromen-2-ones if oxidation occurs.
-
Catalyst Efficiency : PPA’s hygroscopic nature requires strict anhydrous conditions. Alternatives like Eaton’s reagent (P2O5 in methanesulfonic acid) may improve yields.
Microwave-Assisted Synthesis
Advantages Over Conventional Methods
Microwave irradiation significantly reduces reaction times and enhances yields by enabling rapid, uniform heating. In the synthesis of 3-(1H-benzimidazol-2-yl)chromen-2-ones, microwave-assisted condensation in dry DMF at 450 W for 5 minutes achieved comparable yields (75–85%) to conventional 5-hour reflux. This method is ideal for imine formation, where prolonged heating might degrade sensitive intermediates.
Stepwise Protocol (Hypothetical)
-
Reactants :
-
Chromen-2-imine-3-carboxylate
-
o-Phenylenediamine
-
Dry DMF
-
-
Procedure :
-
Combine reactants in DMF (1:1 molar ratio).
-
Irradiate in a microwave reactor at 450 W for 5–10 minutes.
-
Quench with ice-water, filter, and recrystallize.
-
Performance Metrics
-
Purity : >95% (confirmed via HPLC in analogous studies).
Copper-Catalyzed Multicomponent Reactions
Methodology from Chromen-2-imine Synthesis
A copper-catalyzed three-component reaction of benzo[d]isoxazoles, terminal alkynes, and sulfonyl azides efficiently produces 4-amino-2H-chromen-2-imines. Adapting this protocol for 3-(1H-benzimidazol-2-yl)chromen-2-imine requires introducing a benzimidazole moiety during the cyclization step.
Reaction Scheme and Conditions
-
Components :
-
Benzimidazole-containing isoxazole derivative
-
Terminal alkyne (e.g., phenylacetylene)
-
Sulfonyl azide (e.g., tosyl azide)
-
CuI (5 mol%) in DCM at 25°C.
-
-
Mechanism :
-
Alkyne activation by Cu(I) forms a copper acetylide.
-
[2+2] Cycloaddition with sulfonyl azide generates a ketenimine intermediate.
-
Nucleophilic attack by isoxazole oxygen initiates cyclization, forming the chromen-imine core.
-
-
Workflow :
-
Stir components under N₂ for 12–24 hours.
-
Extract with DCM, wash with brine, and concentrate.
-
Purify via column chromatography (hexane:EtOAc).
-
Key Data from Analogous Reactions
Comparative Analysis of Methods
Efficiency and Scalability
| Method | Yield (%) | Time | Scalability |
|---|---|---|---|
| Conventional Condensation | 70–80 | 5–7 hours | Moderate |
| Microwave-Assisted | 80–88 | 5–10 min | High |
| Cu-Catalyzed Multicomponent | 65–78 | 12–24 hours | Low |
Practical Considerations
-
Conventional : Suitable for bulk synthesis but energy-intensive.
-
Microwave : Rapid and high-yielding but requires specialized equipment.
-
Copper-Catalyzed : Atom-economical but limited by substrate availability.
Chemical Reactions Analysis
Types of Reactions
3-(1H-benzimidazol-2-yl)chromen-2-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzimidazole or chromen-2-imine rings are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Solvents: Reactions are often carried out in solvents like dichloromethane, ethanol, or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzimidazole derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
3-(1H-benzimidazol-2-yl)chromen-2-imine has been investigated for its potential as an anticancer agent . Studies indicate that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis through various mechanisms, including the modulation of signal transduction pathways.
Case Study: Anticancer Activity
In vitro studies have demonstrated that derivatives of chromen-2-imine exhibit cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve the inhibition of specific kinases that are crucial for tumor growth.
2. Antimicrobial Properties
Research has shown that this compound exhibits antimicrobial activity against various bacterial strains. The benzimidazole component is known for its ability to disrupt microbial cell membranes, leading to cell death.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial effects of 3-(1H-benzimidazol-2-yl)chromen-2-imine against Staphylococcus aureus and Escherichia coli, showing significant inhibition of bacterial growth at low concentrations.
3. Material Science
The unique properties of 3-(1H-benzimidazol-2-yl)chromen-2-imine make it a candidate for use in organic electronics and photovoltaic devices . Its ability to form stable thin films can be utilized in the development of organic light-emitting diodes (OLEDs) and solar cells.
Case Study: Organic Electronics
Research has demonstrated that incorporating this compound into polymer matrices enhances the electrical conductivity and stability of the resulting materials, making them suitable for electronic applications.
Pharmacokinetics
Understanding the pharmacokinetic properties of this compound is crucial for its application in drug development:
- Absorption: The pKa value suggests that the compound may be ionized at physiological pH, affecting its absorption and distribution.
- Metabolism: Further studies are needed to elucidate the metabolic pathways involved in the biotransformation of this compound.
Mechanism of Action
The mechanism of action of 3-(1H-benzimidazol-2-yl)chromen-2-imine involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and derivative of the compound being studied .
Comparison with Similar Compounds
Chromen Derivatives with Varied Substituents
Several analogs modify the chromen-imine core through substituent variations:
Key Observations :
- The hydroxyimino group in the first compound enhances antimicrobial potency compared to the unsubstituted parent structure.
- Bulky substituents (e.g., benzyloxyimino) may reduce solubility but improve thermal stability .
Heterocyclic Ring Replacements
Replacing benzimidazole with other heterocycles alters electronic and steric properties:
Key Observations :
Core Structure Variations
Modifications to the chromen-imine backbone significantly impact functionality:
Key Observations :
- Pyrrolidinone-based derivatives prioritize chemical reactivity for further functionalization .
- Thiazole-imine hybrids expand structural diversity but lack direct pharmacological data .
Biological Activity
3-(1H-benzimidazol-2-yl)chromen-2-imine is a heterocyclic compound that has garnered attention in recent years due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Overview of 3-(1H-benzimidazol-2-yl)chromen-2-imine
This compound combines the structural features of benzimidazole and chromenone, which are known for their significant biological properties. The benzimidazole moiety is associated with various pharmacological activities, including anticancer and antimicrobial effects, while the chromenone structure contributes to its potential as a therapeutic agent.
The primary mechanism of action for 3-(1H-benzimidazol-2-yl)chromen-2-imine involves its interaction with key molecular targets within cells:
- Target Enzymes : The compound has been shown to inhibit serine/threonine-protein kinases, particularly Chk1. This inhibition can disrupt the DNA damage response pathway, leading to cell cycle arrest and apoptosis in cancer cells .
- Biochemical Pathways : By modulating pathways such as p53 signaling, the compound may induce apoptosis and exhibit antioxidant properties by inhibiting oxidative stress-related enzymes .
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of 3-(1H-benzimidazol-2-yl)chromen-2-imine. For instance:
- In vitro Studies : In a study involving various cancer cell lines, the compound exhibited significant cytotoxicity, with IC50 values indicating strong anti-proliferative effects. It was particularly effective against leukemia and colon adenocarcinoma cell lines .
- Mechanistic Insights : The compound's ability to induce cell cycle arrest at the G2/M phase was observed, suggesting a potential application in cancer therapy .
Antimicrobial and Antiviral Activities
In addition to its anticancer properties, this compound has been investigated for its antimicrobial and antiviral effects:
- Antimicrobial Studies : Research indicates that derivatives of 3-(1H-benzimidazol-2-yl)chromen-2-imine possess broad-spectrum antimicrobial activity against various pathogens, including bacteria and fungi .
- Antiviral Potential : The compound has shown promise in inhibiting viral replication in cellular models, particularly against viruses like Parvovirus B19. This suggests that it could be developed into antiviral therapeutics .
Data Summary
The following table summarizes key findings from various studies on the biological activity of 3-(1H-benzimidazol-2-yl)chromen-2-imine:
Case Studies
- Study on Anticancer Properties : A detailed investigation into the effects of 3-(1H-benzimidazol-2-yl)chromen-2-imine on HL-60 cells revealed that treatment led to a significant decrease in cell viability and induced apoptotic markers. Flow cytometry analysis confirmed G2/M phase arrest, highlighting its potential as an anticancer agent .
- Antimicrobial Efficacy : A series of experiments demonstrated that derivatives of the compound exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was linked to interference with bacterial metabolism and cell wall integrity .
Q & A
Q. What are the common synthetic routes for preparing 3-(1H-benzimidazol-2-yl)chromen-2-imine and its derivatives?
The compound is typically synthesized via condensation reactions. For example, copper(I) complexes are prepared by reacting 3-(1H-benzimidazol-2-yl)propanoic acid with copper(I) chloride in methanol under hydrothermal conditions (423 K, 72 hours) . Ligands are often synthesized using methods like microwave-assisted synthesis to improve efficiency . Key steps include controlling reaction temperature, solvent selection (e.g., methanol or dimethylformamide), and stoichiometric ratios of reactants .
Q. What spectroscopic and crystallographic methods are used to characterize this compound?
X-ray crystallography is the primary method for structural elucidation, employing programs like SHELXS97 for structure solution and SHELXL97 for refinement . Disorder in ligands (e.g., carboxylate groups) is resolved using constraints and geometric parameterization . Spectroscopic techniques include NMR for confirming proton environments (e.g., aromatic and CH groups) and FT-IR for identifying functional groups like benzimidazole N-H stretches .
Q. What role does hydrogen bonding play in the crystal packing of this compound's metal complexes?
Hydrogen bonds (e.g., O–H···O and N–H···O) stabilize crystal structures by forming 1D chains and 2D networks. For example, in copper(I) complexes, O–H···O bonds align molecules along the a-axis, while N–H···O interactions extend these into sheets in the ab-plane . These interactions are critical for predicting solubility and stability in solid-state applications .
Advanced Research Questions
Q. How do researchers address ligand disorder in the crystallographic refinement of metal complexes involving this compound?
Disorder is managed using SHELXL97 with constraints on bond lengths and angles. For example, in copper(I) complexes, carboxylate group disorder is modeled by splitting occupancy ratios and applying riding constraints to hydrogen atoms . Residual electron density maps and R factor analysis (e.g., R = 0.038) validate refinement accuracy .
Q. What computational approaches are employed to study the electronic properties and reactivity of this compound?
Density Functional Theory (DFT) calculates quantum chemical parameters (e.g., HOMO-LUMO energies) to predict reactivity. Fukui functions identify nucleophilic/electrophilic sites, while Quantitative Structure-Property Relationship (QSPR) models correlate electronic properties with experimental inhibition efficiency . These methods help rationalize adsorption behavior in corrosion inhibition studies .
Q. How do researchers analyze discrepancies between experimental data and computational models for this compound's reactivity?
Discrepancies are resolved by cross-validating experimental inhibition efficiencies (e.g., mass loss measurements) with DFT-predicted parameters. For instance, deviations in electron-donating capacity may arise from solvation effects not modeled computationally. QSPR models are adjusted to include solvent parameters or temperature-dependent variables .
Q. What methodological considerations are crucial when designing inhibition studies involving this compound?
Studies must account for concentration-dependent adsorption isotherms (e.g., Langmuir or Freundlich models) and temperature effects on inhibition efficiency . Electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization are used to validate adsorption mechanisms, while DFT simulations predict molecular interactions with metal surfaces .
Q. What challenges arise in refining low-coordination metal centers in complexes with this ligand?
Linear Cu(I) coordination (e.g., bond distances ~1.851 Å) requires high-resolution data to resolve short metal-ligand bonds. SHELXL97 refines anisotropic displacement parameters and validates geometry using R factors and electron density residuals. Disorder in low-symmetry environments may necessitate twinning corrections .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
